molecular formula C₁₅H₁₄D₅NO₃S₂ B1141225 Zofenoprilat-d5 CAS No. 1217716-12-5

Zofenoprilat-d5

Cat. No.: B1141225
CAS No.: 1217716-12-5
M. Wt: 330.48
Attention: For research use only. Not for human or veterinary use.
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Description

Zofenoprilat-d5 is an active metabolite of Zofenopril, which is an angiotensin-converting enzyme inhibitor. This compound is used primarily in research settings and is known for its antioxidant properties. It plays a significant role in increasing calcium cycling of the sarcoplasmic reticulum and enhancing active calcium uptake into the sarcoplasmic reticulum .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Zofenoprilat-d5 involves the incorporation of deuterium atoms into the Zofenopril molecule. The process typically starts with the preparation of Zofenopril, followed by the introduction of deuterium atoms through specific chemical reactions. The synthetic route involves multiple steps, including esterification, hydrolysis, and deuterium exchange reactions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The production process is optimized to minimize waste and reduce production costs while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Zofenoprilat-d5 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Zofenoprilat-d5 is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

Zofenoprilat-d5 exerts its effects by inhibiting the angiotensin-converting enzyme, which plays a crucial role in the renin-angiotensin system. This inhibition leads to a decrease in the production of angiotensin II, a potent vasoconstrictor, resulting in vasodilation and reduced blood pressure. The compound also exhibits antioxidant properties, which contribute to its cardioprotective effects .

Comparison with Similar Compounds

Similar Compounds

  • Captopril
  • Enalaprilat
  • Ramiprilat
  • Lisinopril
  • Fosinoprilat
  • Ceronapril

Uniqueness

Zofenoprilat-d5 is unique due to its deuterium-labeled structure, which makes it a valuable tool in pharmacokinetic and metabolic studies. Compared to other angiotensin-converting enzyme inhibitors, this compound has a higher lipophilicity, which may enhance its absorption and distribution in the body. Additionally, its antioxidant properties and ability to enhance calcium cycling distinguish it from other similar compounds .

Properties

IUPAC Name

(2S,4S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]-4-(2,3,4,5,6-pentadeuteriophenyl)sulfanylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3S2/c1-10(9-20)14(17)16-8-12(7-13(16)15(18)19)21-11-5-3-2-4-6-11/h2-6,10,12-13,20H,7-9H2,1H3,(H,18,19)/t10-,12+,13+/m1/s1/i2D,3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQWLOWFDKAFKAP-QBORCZMVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS)C(=O)N1CC(CC1C(=O)O)SC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])S[C@H]2C[C@H](N(C2)C(=O)[C@H](C)CS)C(=O)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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